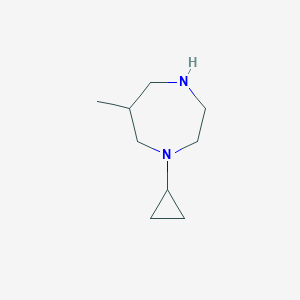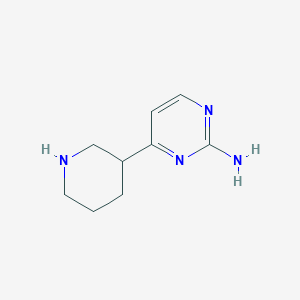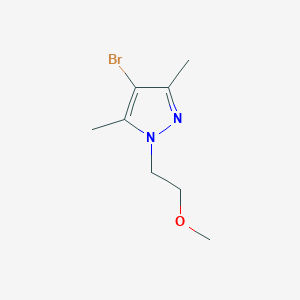
4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
説明
Boronic acids and their derivatives, such as boronic esters, are highly valuable building blocks in organic synthesis . They have been used in various fields, including medicinal chemistry, due to their ability to form stable covalent bonds with various biological targets .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common method used in the synthesis of these compounds .
Chemical Reactions Analysis
Boronic acids and their derivatives can undergo various chemical reactions. For instance, they can participate in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound .
科学的研究の応用
Tautomerism and Structural Analysis
Research on NH-pyrazoles, including compounds structurally related to 4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole, has explored their unique tautomerism and crystalline structures. Studies have demonstrated how these compounds form complex hydrogen-bonding patterns in their crystalline state, influenced by the presence of phenol residues or the lack thereof, affecting their tautomerism both in solution and solid state. This insight is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceutical development (Cornago et al., 2009).
Synthesis and Chemical Reactions
Another area of research has focused on the synthesis of pyrazole derivatives through the manipulation of brominated precursors. Studies have shown how these precursors can lead to the creation of various pyrazole compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis. For example, the use of brominated trihalomethylenones has been explored to synthesize diverse pyrazole derivatives, showcasing the versatility of brominated compounds in facilitating a range of chemical reactions (Martins et al., 2013).
Antibacterial and DNA Photocleavage Study
Research into 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles has revealed their potential antibacterial properties and ability to induce DNA photocleavage. This suggests applications in developing new antibacterial agents and studying DNA interactions, which could have implications for drug development and understanding genetic material's chemical behavior (Sharma et al., 2020).
Green Synthesis and Environmental Applications
The field of green chemistry has also seen applications of related pyrazole compounds, with studies on environmentally friendly synthesis approaches. For instance, the synthesis of tetrahydrobenzo(b)pyran derivatives catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media represents a step towards more sustainable chemical processes. This research aligns with the broader goal of reducing environmental impact through more efficient and less harmful synthesis methods (Jin et al., 2004).
将来の方向性
特性
IUPAC Name |
4-bromo-1-(2-methoxyethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-5-12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARHZUXBMVAAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




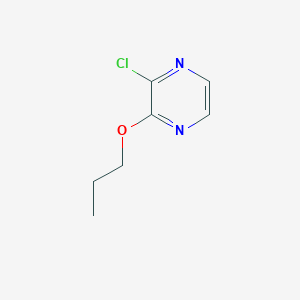
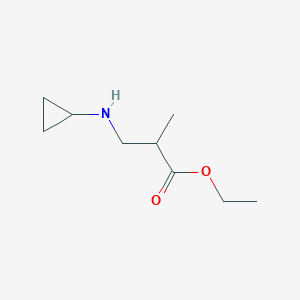
![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)

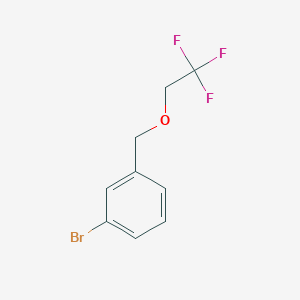
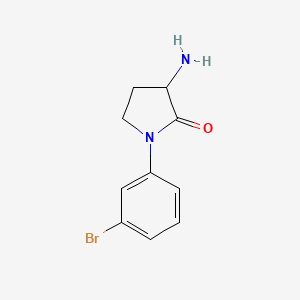
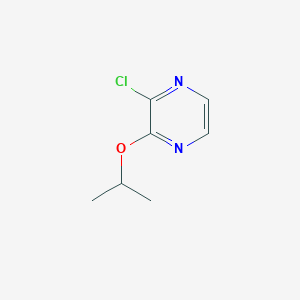
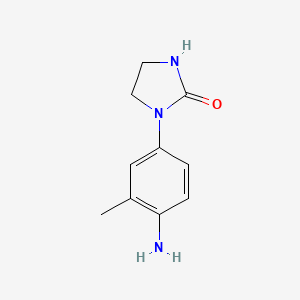
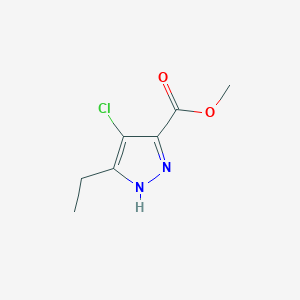
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)
